4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Catalog No.
S13996428
CAS No.
M.F
C8H14ClNO3
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carb...

Product Name

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

IUPAC Name

4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C8H13NO3.ClH/c1-12-5-7-2-8(3-7,6(10)11)9-4-7;/h9H,2-5H2,1H3,(H,10,11);1H

InChI Key

CFLNSEWMMBMBTB-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(NC2)C(=O)O.Cl

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound characterized by a unique azabicyclo structure, which consists of a nitrogen atom integrated into a bicyclic framework. This compound features a methoxymethyl group and a carboxylic acid functional group, contributing to its chemical reactivity and potential biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and organic synthesis.

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially converting the carboxylic acid into more complex derivatives.
  • Reduction: Reduction processes can alter the oxidation state of the compound, potentially yielding alcohols or amines.
  • Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups on the molecule, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The products formed depend on the specific conditions and reagents utilized during these reactions.

The biological activity of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. Its rigid bicyclic structure allows for specific binding interactions that may enhance selectivity and potency in therapeutic applications. Research suggests that compounds with similar structures exhibit activity against certain biological pathways, making this compound a candidate for further pharmacological studies.

The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves photochemical methods, particularly [2+2] cycloaddition reactions. These reactions can be catalyzed by light, forming the bicyclic core structure efficiently.

Key Steps in Synthesis:

  • Formation of Bicyclic Structure: The initial step often involves the cycloaddition of suitable alkenes under photochemical conditions.
  • Functionalization: Subsequent steps may involve introducing the methoxymethyl and carboxylic acid groups through specific chemical transformations.
  • Purification: Final purification steps such as crystallization or chromatography are employed to isolate the product in high purity.

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Material Science: Its unique properties make it valuable in developing new materials with specific mechanical or chemical characteristics.
  • Biological Research: The compound's structure is useful for studying protein-ligand interactions and enzyme mechanisms.

Studies on the interactions of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride with biological targets are essential for understanding its potential therapeutic effects. The rigid structure may facilitate enhanced binding affinity to target proteins, influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride:

Compound NameStructureUnique Features
2-Azabicyclo[2.1.1]hexane-1-carboxylic acidContains no methoxymethyl groupSimpler structure without additional functionalization
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acidSimilar bicyclic frameworkDifferent functional groups affecting reactivity
tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylateAmino group presentEnhanced solubility and potential biological activity

Uniqueness

The uniqueness of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride lies in its specific combination of functional groups within a rigid bicyclic framework, which may confer distinct properties and reactivity compared to its analogs.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

207.0662210 g/mol

Monoisotopic Mass

207.0662210 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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